Cas no 2067-66-5 (6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-Octacontanonadecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-eicosamethyl-)

6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-Octacontanonadecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-eicosamethyl- structure
2067-66-5 structure
Product name:6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-Octacontanonadecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-eicosamethyl-
CAS No:2067-66-5
MF:C100H164O
MW:1382.37159156799
CID:259798
PubChem ID:6433320

6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-Octacontanonadecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-eicosamethyl- Chemical and Physical Properties

Names and Identifiers

    • 6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-Octacontanonadecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-eicosamethyl-
    • 6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-Octacontanonadecaen-1-ol,3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,6
    • Dolichol
    • Dolichol 20
    • Dolichol(C100)
    • 2067-66-5
    • Dolichol (C100)
    • 6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-Octacontanonadecaen-1-ol, 3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-eicosamethyl-
    • (6E,10E,14E,18E,22Z,26E,30E,34E,38E,42E,46E,50E,54E,58Z,62E,66E,70E,74E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-icosamethyloctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-nonadecaen-1-ol
    • Dolichol-20
    • Q418203
    • dolichols
    • CHEBI:88766
    • Inchi: InChI=1S/C100H164O/c1-81(2)41-22-42-82(3)43-23-44-83(4)45-24-46-84(5)47-25-48-85(6)49-26-50-86(7)51-27-52-87(8)53-28-54-88(9)55-29-56-89(10)57-30-58-90(11)59-31-60-91(12)61-32-62-92(13)63-33-64-93(14)65-34-66-94(15)67-35-68-95(16)69-36-70-96(17)71-37-72-97(18)73-38-74-98(19)75-39-76-99(20)77-40-78-100(21)79-80-101/h41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,100-101H,22-40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78-80H2,1-21H3/b82-43+,83-45+,84-47+,85-49+,86-51-,87-53+,88-55+,89-57+,90-59+,91-61+,92-63+,93-65+,94-67+,95-69-,96-71+,97-73+,98-75+,99-77+
    • InChI Key: KEVPZUBEAUSPNJ-OYHKHEHLSA-N
    • SMILES: CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C)CCO

Computed Properties

  • Exact Mass: 1382.281575
  • Monoisotopic Mass: 1381.27822
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 101
  • Rotatable Bond Count: 59
  • Complexity: 2840
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 18
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 36.6

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd